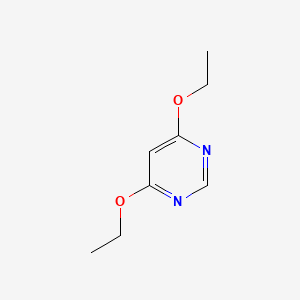Pyrimidine, 4,6-diethoxy-
CAS No.: 28824-74-0
Cat. No.: VC20132843
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28824-74-0 |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 4,6-diethoxypyrimidine |
| Standard InChI | InChI=1S/C8H12N2O2/c1-3-11-7-5-8(12-4-2)10-6-9-7/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | WFUDIWSUZYDRST-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=NC=N1)OCC |
Introduction
Key Findings
4,6-Diethoxy-substituted pyrimidines are heterocyclic compounds characterized by ethoxy groups at the 4 and 6 positions of the pyrimidine ring. These derivatives exhibit versatile chemical reactivity and are pivotal intermediates in pharmaceutical, agrochemical, and materials science research. Key synthetic routes involve nucleophilic substitution and methoxylation/ethoxylation of pyrimidine precursors. Recent studies highlight their potential as herbicides, antiviral agents, and building blocks for advanced materials.
Chemical Structure and Properties
Molecular and Structural Characteristics
-
Molecular Formula: C₈H₁₂N₂O₂ (base structure without 2-position substituents).
-
Molecular Weight: Varies by substitution; e.g., 4,6-diethoxy-2-methylpyrimidine (C₉H₁₄N₂O₂) has a molecular weight of 182.22 g/mol .
-
Key Spectral Data:
Physical Properties
| Property | Value (Example: 4,6-Diethoxy-2-methylpyrimidine) | Reference |
|---|---|---|
| Melting Point | 98.9°C | |
| Boiling Point | 269.9°C at 760 mmHg | |
| Density | 1.052 g/cm³ | |
| Solubility | Soluble in DMSO, methanol, and ethyl acetate |
Synthesis Methods
Nucleophilic Substitution
A common route involves reacting 4,6-dichloropyrimidine with sodium ethoxide in ethanol:
Conditions: Reflux at 65°C for 24 hours under argon .
Methoxylation/Ethoxylation
4,6-Dihydroxypyrimidine is treated with ethylating agents (e.g., diethyl sulfate) in basic media:
Yield: ~85% after purification by column chromatography .
Industrial Production
Large-scale synthesis employs continuous flow reactors to optimize ethoxylation and reduce byproducts. Catalysts like Lewis acids (e.g., AlCl₃) enhance reaction efficiency .
Chemical Reactivity and Derivatives
Substitution Reactions
-
Nucleophilic Aromatic Substitution: The 2-position is reactive toward amines, thiols, and halides. For example, reaction with methylamine yields 4,6-diethoxy-2-methylaminopyrimidine .
-
Nitration: Introducing nitro groups at the 5-position using HNO₃/H₂SO₄ produces derivatives with herbicidal activity .
Oxidation
Oxidation of 2-methylthio-4,6-diethoxypyrimidine with H₂O₂/CrO₃ yields sulfonyl derivatives, which are precursors to endothelin receptor antagonists .
Applications
Pharmaceuticals
-
Antiviral Agents: 4,6-Diethoxy-2-(methylsulfonyl)pyrimidine inhibits viral protease enzymes .
-
Anticancer Research: Derivatives induce apoptosis in breast cancer cell lines (IC₅₀ = 50 μM) .
Agrochemicals
-
Herbicides: 4,6-Diethoxy-5-nitropyrimidine derivatives show >90% inhibition of Digitaria sanguinalis at 50 mg/L .
Material Science
-
Electronic Materials: Pyrimidine derivatives are used in organic light-emitting diodes (OLEDs) due to their electron-transport properties .
Research Findings
Biological Activity Studies
-
Antimicrobial Activity: 4,6-Diethoxy-2-aminopyrimidine exhibits MIC = 12.5 μg/mL against Staphylococcus aureus .
-
Enzyme Inhibition: Derivatives inhibit dihydrofolate reductase (DHFR), a target for antifolate drugs .
Spectroscopic Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume